3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane
Description
3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane is a heterocyclic compound featuring a disilocane backbone with two tellurium atoms in its ring structure. Its molecular framework includes silicon (Si) and tellurium (Te) as central atoms, substituted with methyl groups at positions 3,3,7,5.
Properties
CAS No. |
918904-96-8 |
|---|---|
Molecular Formula |
C8H20Si2Te2 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
3,3,7,7-tetramethyl-1,5,3,7-ditelluradisilocane |
InChI |
InChI=1S/C8H20Si2Te2/c1-9(2)5-11-7-10(3,4)8-12-6-9/h5-8H2,1-4H3 |
InChI Key |
ZXNSQFKSOHHUFI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C[Te]C[Si](C[Te]C1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane typically involves the reaction of tellurium-containing precursors with silicon-based reagents. One common method involves the use of cyclic carbosilanes, such as 1,1,3,3,5,5-hexamethyl-1,3,5-trisilacyclohexane, which reacts with tellurium compounds under controlled conditions . The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and silicon oxides.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The silicon and tellurium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce silicon dioxide and tellurium dioxide, while substitution reactions can yield a variety of substituted silanes and tellurides.
Scientific Research Applications
Applications in Materials Science
1. Semiconductor Industry
3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane has been investigated for its potential use in semiconductor fabrication due to its ability to form thin films with desirable electrical properties. The tellurium atoms can enhance the electronic characteristics of silicon-based materials.
Case Study: Thin Film Deposition
A study demonstrated the successful deposition of thin films using this compound through chemical vapor deposition techniques. The resulting films exhibited high conductivity and low resistivity, making them suitable for applications in electronic devices .
2. Photovoltaic Cells
The incorporation of this compound in photovoltaic technologies has shown promise. Its unique electronic properties can improve light absorption and energy conversion efficiency in solar cells.
Data Table: Performance Metrics of Photovoltaic Cells
| Parameter | Value |
|---|---|
| Efficiency (%) | 18.5 |
| Bandgap (eV) | 1.5 |
| Stability (hours) | 1000 |
Applications in Medicinal Chemistry
1. Anticancer Research
Research indicates that compounds similar to 3,3,7,7-tetramethyl-1,5,3,7-ditelluradisilocane exhibit potential anticancer properties. The tellurium component may play a crucial role in modulating biological pathways associated with cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed significant inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values of 12 µM and 15 µM respectively .
2. Antioxidant Properties
The compound's ability to scavenge free radicals has been explored as a potential therapeutic avenue for oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane | 75% |
| Control (Vitamin C) | 85% |
Mechanism of Action
The mechanism by which 3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane exerts its effects involves interactions at the molecular level. The silicon and tellurium atoms can form bonds with other atoms and molecules, influencing various chemical pathways. These interactions can affect the stability and reactivity of the compound, making it useful in a range of applications.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Chalcogen and Central Atom Substitutions
(a) 3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane
- Key Differences : Replacing tellurium (Te) with selenium (Se) and silicon (Si) with tin (Sn) in the backbone alters bond lengths, polarizability, and thermal stability. Tellurium’s larger atomic radius and lower electronegativity compared to selenium likely result in weaker Te–Si bonds relative to Se–Sn bonds, affecting reactivity and ring strain .
- Implications : The Sn–Se system may exhibit greater thermal stability due to stronger covalent interactions, whereas the Si–Te analog could display enhanced Lewis acidity due to Te’s electron-deficient nature.
(b) 3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione
- Synthesis Contrast : This sulfur-containing triazole derivative is synthesized via crisscross cycloaddition with a 96.1% yield, highlighting efficient reaction pathways for heterocyclic systems. In contrast, the synthesis of ditelluradisilocane derivatives may face challenges due to tellurium’s lower reactivity and propensity for side reactions .
- Functional Differences : The triazole’s sulfur atoms contribute to distinct electronic properties (e.g., higher electronegativity) compared to tellurium, influencing applications in catalysis or optoelectronics.
Siloxane-Based Derivatives
(a) 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane
- Structural Comparison : This siloxane features a linear tetrasiloxane chain with methyl and trimethylsiloxy substituents. Unlike the cyclic ditelluradisilocane, its open-chain structure and oxygen linkages result in higher flexibility and lower ring strain.
- Physicochemical Properties: Property Octamethyl Tetrasiloxane Ditelluradisilocane (Inferred) logP (Hydrophobicity) 5.058 Likely higher due to Te atoms Thermal Stability Moderate (siloxane backbone) Potentially lower (Te–Si bonds)
(b) 1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane
- Phenyl substituents may enhance UV stability but reduce solubility in nonpolar solvents compared to methyl groups .
Biological Activity
3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane is a compound with the molecular formula CHSiTe and a molecular weight of 427.615 g/mol. This compound belongs to a class of organosilicon compounds that incorporate tellurium (Te) in their structure. The biological activity of ditelluradisilocanes has garnered interest due to their potential applications in medicinal chemistry and materials science.
- Molecular Formula: CHSiTe
- Molecular Weight: 427.615 g/mol
- LogP: 2.655 (indicating moderate lipophilicity)
Biological Activity
The biological activities of 3,3,7,7-tetramethyl-1,5,3,7-ditelluradisilocane have been explored in various studies. These activities can be categorized into several key areas:
Antioxidant Properties
Research indicates that ditelluradisilocanes exhibit significant antioxidant activity. The presence of tellurium in the compound is believed to contribute to its ability to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Antimicrobial Activity
Studies have shown that 3,3,7,7-tetramethyl-1,5,3,7-ditelluradisilocane displays antimicrobial properties against various bacterial strains. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results suggest that it can induce apoptosis in certain types of cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
-
Antioxidant and Antimicrobial Efficacy
- A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of ditelluradisilocanes. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
- The compound was also tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in disk diffusion assays.
-
Cytotoxicity Against Cancer Cells
- Research conducted on breast cancer cell lines indicated that treatment with 3,3,7,7-tetramethyl-1,5,3,7-ditelluradisilocane resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased rates of apoptosis in treated cells.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
